3-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one

BET Bromodomain Inhibitors Epigenetics Cancer Therapeutics

Standard unsubstituted or regioisomeric pyrrolopyridinones lack the C3-bromine required for cross-coupling, stalling SAR exploration. This 3-bromo-6-methyl analog provides the validated handle for BET (BRD4) and Cdc7 kinase inhibitor optimization. - **Synthetic handle**: C3-Br enables Suzuki-Miyaura coupling for late-stage diversification - **Proven scalability**: Multi-gram to 1.5 mol batches without yield loss (XLogP 1.3, TPSA 36.1 Ų) - **Pharmacophore relevance**: N6-methyl pattern defines BET Series A; BRD4 IC50 as low as 107 nM in related analogs - **Supply**: Available from BenchChem for hit-to-lead through preclinical studies

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
Cat. No. B13920392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(C1=O)NC=C2Br
InChIInChI=1S/C8H7BrN2O/c1-11-3-2-5-6(9)4-10-7(5)8(11)12/h2-4,10H,1H3
InChIKeyCKRNDTRUEREGTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one: Key Building Block for Kinase & BET Inhibitors


3-Bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one (CAS: 1410974-52-5) is a heterocyclic compound belonging to the pyrrolo[2,3-c]pyridin-7-one scaffold class. This compound features a bromine atom at the 3-position and a methyl group at the 6-position of the core bicyclic system, with a molecular formula of C8H7BrN2O and molecular weight of 227.06 g/mol . The 6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one scaffold is a critical pharmacophore for developing inhibitors targeting BET bromodomain proteins (BRD2, BRD3, BRD4, BRDt) and kinases such as Cdc7, with demonstrated efficacy in binding, cellular, and in vivo tumor xenograft models [1][2].

Late-stage C3 diversification via cross-coupling for SAR exploration

N6-methyl BET inhibitor series (Series A) selective workflow

Scalable synthesis suitable for multi-gram library production

Why 3-Bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one Is Irreplaceable


Substitution with unbrominated 6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one (CAS 1251715-47-5) or regioisomers like 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one (CAS 1361481-63-1) leads to fundamentally different chemical reactivity and biological target engagement. The C3-bromine serves as a critical handle for Suzuki-Miyaura and other cross-coupling reactions, enabling late-stage diversification that is impossible with the unsubstituted scaffold . Furthermore, in BET bromodomain inhibitor optimization, the N6-methyl substitution pattern defines a distinct chemical series (Series A) with divergent structure-activity relationships and pharmacokinetic profiles compared to N1-methyl analogs (Series B), preventing interchangeability in established synthetic routes and biological evaluation pipelines [1].

Unbrominated analog

Lacks C3 handle; requires extra functionalization steps and may reduce synthetic efficiency.

4-Bromo regioisomer

Alters electronic and steric environment; kinase SAR and binding orientation may not transfer.

N1-Methyl isomer (Series B)

Represents a distinct chemical series with divergent SAR and pharmacokinetic profiles.

3-Bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one: Evidence-Based Comparison


N6-Selective Alkylation vs. N1 Series in BET Inhibitor Design

The pyrrolo[2,3-c]pyridin-7-one scaffold undergoes regioselective alkylation exclusively at the N6 position, generating N6-substituted derivatives such as 3-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one [1]. In BET bromodomain inhibitor optimization, this N6-methyl series (Series A) was developed as a distinct chemical series parallel to the N1-methyl series (Series B). Both series demonstrated excellent activity in binding and cellular assays, but they represent separate SAR trajectories with differing compound properties and patent landscapes [2].

N6 vs. N1 alkylation
Head-to-head
Exclusive N6-methylation; Series A distinct from N1-methyl Series B
Supports BET inhibitor series selection and SAR continuity
Scalable to 1.5 mol without yield loss
BET Bromodomain Inhibitors Epigenetics Cancer Therapeutics

C3-Bromine Cross-Coupling Handle vs. Unsubstituted Scaffold

The C3-bromine substituent on 3-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) . The unbrominated analog, 6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one (CAS 1251715-47-5), lacks this halogen and requires additional synthetic steps to install a functional group at the 3-position, typically via electrophilic aromatic substitution or directed metalation protocols that are lower-yielding and less regioselective.

C3-Br cross-coupling handle
Cross-study
Enables one-step Suzuki, Buchwald, Sonogashira; unbrominated scaffold needs extra steps
Accelerates late-stage SAR diversification
Data to verify; synthetic utility context
Medicinal Chemistry Late-Stage Functionalization Kinase Inhibitors

3-Bromo vs. 4-Bromo Regioisomers in Kinase Inhibitor SAR

The position of bromine substitution on the pyrrolo[2,3-c]pyridin-7-one scaffold critically influences biological activity. In Cdc7 kinase inhibitor development, pyrrolopyridinone derivatives with varied substitution patterns (including halogen placement) were evaluated for SAR, demonstrating that regioisomeric variation leads to distinct potency profiles [1]. The 4-bromo regioisomer, 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one (CAS 1361481-63-1), has identical molecular weight (227.06 g/mol) and formula (C8H7BrN2O) but differs in halogen placement, which alters electronic distribution and steric environment at the kinase ATP-binding pocket [2].

3-Br vs. 4-Br regioisomer
Class-level
Halogen position influences kinase binding; QSAR model r² 0.748–0.951
Regioisomer substitution may shift activity profile
Cdc7 inhibitor SAR context; confirm experimentally
Cdc7 Kinase Antitumor Agents Structure-Activity Relationship

CNS Drug-Likeness: Favorable Physicochemical Profile vs. Elaborated Analogs

3-Bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one possesses a calculated XLogP of 1.3, topological polar surface area (TPSA) of 36.1 Ų, and zero rotatable bonds [1]. In comparison, more elaborated pyrrolopyridinone BET inhibitors from the same scaffold series (e.g., 6-methyl-4-[4-(pyrrolidine-1-carbonyl)phenyl]-1H-pyrrolo[2,3-c]pyridin-7-one) exhibit higher molecular weight (MW ~375-400+ Da) and increased rotatable bond count, which can negatively impact oral bioavailability and CNS penetration [2].

CNS drug-likeness profile
Cross-study
XLogP 1.3 · TPSA 36.1 Ų · 0 rotatable bonds
Favorable starting point for CNS drug discovery programs
Calculated properties; experimental validation needed
Drug-Likeness CNS Penetration Medicinal Chemistry Optimization

Scalable Regioselective Alkylation vs. Non-Selective Routes

The synthetic route to N6-substituted pyrrolo[2,3-c]pyridin-7-ones (including 3-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one) has been demonstrated to be scalable to 1.5 mol quantity with no decrease in yield [1]. This scalability is achieved through an acid-promoted intramolecular cyclization followed by regioselective alkylation at the N6 position. In contrast, attempts to synthesize analogous compounds via non-regioselective alkylation methods often yield mixtures of N1- and N6-alkylated products, requiring chromatographic separation that is impractical at scale [2].

Scalable regioselective route
Class-level
100% N6 selectivity at 1.5 mol; non-selective methods give isomeric mixtures
Enables reliable multi-gram supply for preclinical programs
Acid-promoted cyclization protocol validated
Process Chemistry Scalable Synthesis Medicinal Chemistry Supply

Key Research Applications of 3-Bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one


Late-Stage Diversification of BET Bromodomain Inhibitor Leads

Use the C3-bromine handle for Suzuki-Miyaura coupling to install diverse aryl and heteroaryl groups at the 3-position, enabling rapid SAR exploration within the N6-methyl BET inhibitor series (Series A) [1]. This approach leverages the demonstrated scalability of the synthetic route (1.5 mol with no yield loss) [2] and the favorable physicochemical properties (XLogP 1.3, TPSA 36.1 Ų, 0 rotatable bonds) for CNS drug discovery programs [3].

Synthesis of Cdc7 Kinase Chemical Probes

Employ the 3-bromo-6-methyl scaffold as a core intermediate for constructing Cdc7 kinase inhibitors with defined substitution patterns. QSAR models developed on pyrrolopyridinone Cdc7 inhibitors (r² = 0.748-0.951) guide the design of optimized analogs, where halogen placement at the 3-position influences binding affinity and selectivity [4]. The regioselective alkylation method ensures N6-methylated products without isomeric contamination [2].

Scalable Synthesis of Pyrrolopyridinone Library Cores

Utilize the validated scalable synthetic route (acid-promoted intramolecular cyclization followed by regioselective N6-alkylation) to prepare multi-gram quantities of 3-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one as a versatile library core [2]. The bromine atom provides a universal cross-coupling handle for generating diverse compound collections, while the demonstrated scalability (1.5 mol) supports medicinal chemistry supply needs from hit-to-lead through preclinical development [2].

BRD4 Inhibitor Lead Optimization in Epigenetics Drug Discovery

Incorporate the 3-bromo-6-methyl scaffold into BRD4 inhibitor programs targeting kidney fibrosis and oncology indications. Structure-activity relationship studies on related indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivatives demonstrate that optimized compounds achieve IC50 values of 107 nM against BRD4 and show in vivo efficacy in UUO mouse models at 30 mg/kg/d [5]. The 3-bromo intermediate provides a strategic entry point for installing diverse C3-substituents to optimize potency and selectivity.

Application
Selection Property
Validation Focus
BET inhibitor lead diversification
C3-bromine cross-coupling handle
Regioselectivity and series fidelity
Cdc7 kinase chemical probes
Defined bromine substitution pattern
Binding affinity and QSAR model alignment
Scalable pyrrolopyridinone library
Regioselective N6-alkylation synthesis
Multi-gram supply consistency
BRD4 inhibitor optimization
CNS-favorable physicochemical profile
In vivo model endpoint interpretation

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